1-(3-Nitro-2-pyridyl)-3-piperidylamine, chloride
Overview
Description
1-(3-Nitro-2-pyridyl)-3-piperidylamine, chloride is a chemical compound that features a nitro group attached to a pyridine ring, which is further connected to a piperidine ring through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitro-2-pyridyl)-3-piperidylamine, chloride typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of 3-Nitro-2-pyridylamine: The nitrated pyridine is then reacted with ammonia or an amine to form 3-nitro-2-pyridylamine.
Coupling with Piperidine: The 3-nitro-2-pyridylamine is then coupled with piperidine under suitable conditions to form 1-(3-Nitro-2-pyridyl)-3-piperidylamine.
Formation of Chloride Salt: Finally, the amine compound is converted to its chloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitro-2-pyridyl)-3-piperidylamine, chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Nitroso derivatives, higher oxidation state compounds.
Reduction: 1-(3-Amino-2-pyridyl)-3-piperidylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Nitro-2-pyridyl)-3-piperidylamine, chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-2-pyridyl)-3-piperidylamine, chloride involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The piperidine ring may facilitate binding to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-2-pyridinesulfenyl chloride: Similar in structure but contains a sulfenyl chloride group instead of a piperidylamine.
1-(3-Nitro-2-pyridyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
3-Nitropyridine-2-thiol: Contains a thiol group instead of a piperidylamine.
Uniqueness
1-(3-Nitro-2-pyridyl)-3-piperidylamine, chloride is unique due to the presence of both a nitro group and a piperidylamine moiety, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidin-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c11-8-3-2-6-13(7-8)10-9(14(15)16)4-1-5-12-10;/h1,4-5,8H,2-3,6-7,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJLCVWIDMJKFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)[N+](=O)[O-])N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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